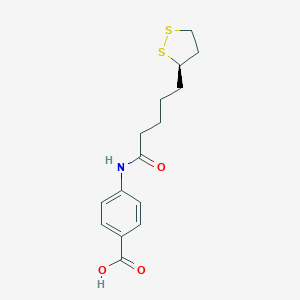
Lipoyl-4-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipoyl-4-aminobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO3S2 and its molecular weight is 325.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Role in Drug Design
Lipoyl-4-aminobenzoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural components are utilized in developing new therapeutic agents, particularly for conditions related to dermatology and oncology. Research indicates that LA-PABA can enhance the efficacy of certain drugs by improving their bioavailability and targeting mechanisms .
Case Study: Dermatological Applications
In a study focused on skin disorders, formulations containing LA-PABA demonstrated significant improvements in skin hydration and barrier function. The compound's antioxidant properties were found to mitigate oxidative stress in skin cells, thereby promoting healing and reducing inflammation .
Photoprotection
Sunscreen Formulations
LA-PABA is recognized for its potential as a UV filter in sunscreen products. Its ability to absorb UV radiation makes it a valuable ingredient for protecting the skin from harmful solar radiation. Research has shown that LA-PABA can effectively reduce the incidence of sunburn and skin damage when incorporated into topical formulations .
Photostability Studies
Recent investigations into the photostability of LA-PABA revealed that it maintains its protective properties under UV exposure, unlike some traditional sunscreen agents that degrade quickly. This stability enhances its effectiveness as a long-lasting photoprotective agent .
Enzyme Inhibition Studies
Mechanism of Action
LA-PABA acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to lipoic acid metabolism. By inhibiting these enzymes, LA-PABA can alter metabolic processes, providing insights into disease mechanisms and potential therapeutic targets .
Research Findings
A study demonstrated that LA-PABA effectively inhibited the activity of lipoate salvage pathways in bacterial models, suggesting its potential use in developing antimicrobial agents targeting lipoate-dependent bacteria . This finding indicates that LA-PABA could be explored further for its antibacterial properties.
Nutritional Research
Vitamin B10 Properties
LA-PABA is also studied for its role as Vitamin B10, contributing to human nutrition and health. Research has indicated that it may have beneficial effects on hair growth and skin health, supporting its inclusion in dietary supplements aimed at promoting overall wellness .
Clinical Trials
Clinical trials have shown that supplementation with LA-PABA can lead to improvements in skin elasticity and hydration among participants with specific dermatological conditions. These trials highlight the compound's potential as a therapeutic agent for skin-related issues .
Summary Table of Applications
Propiedades
Número CAS |
129706-46-3 |
|---|---|
Fórmula molecular |
C15H19NO3S2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C15H19NO3S2/c17-14(4-2-1-3-13-9-10-20-21-13)16-12-7-5-11(6-8-12)15(18)19/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19)/t13-/m1/s1 |
Clave InChI |
NEBJBHGIXSLSNP-CYBMUJFWSA-N |
SMILES |
C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES isomérico |
C1CSS[C@@H]1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
Sinónimos |
L-PABA lipo-PAB lipoyl-4-aminobenzoic acid lipoyl-p-aminobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















